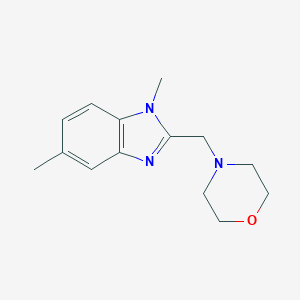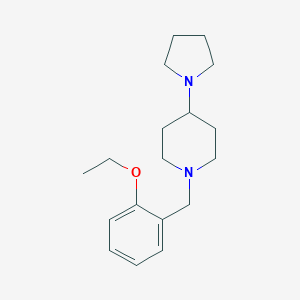![molecular formula C17H26N2O2 B247028 3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPP-115 and belongs to the class of drugs known as GABA aminotransferase inhibitors. CPP-115 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for a variety of disorders.
Wirkmechanismus
CPP-115 works by inhibiting the activity of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has a calming and inhibitory effect on neural activity. This mechanism of action is similar to that of benzodiazepines, but CPP-115 has been shown to be more selective and have fewer side effects.
Biochemical and Physiological Effects:
CPP-115 has a range of effects on the brain and body. In addition to increasing GABA levels, it has been shown to reduce the release of dopamine, a neurotransmitter involved in reward and motivation. This effect may contribute to its potential as a treatment for addiction. CPP-115 has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Other effects include sedation, muscle relaxation, and analgesia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological processes. However, CPP-115 has some limitations as well. It is relatively expensive and difficult to synthesize, which may limit its availability for some researchers. Additionally, its effects on other neurotransmitters and physiological processes may complicate its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on CPP-115. One area of interest is the development of new treatments for addiction and substance abuse disorders. CPP-115 has shown promise in animal models, but more research is needed to determine its effectiveness in humans. Other areas of research include the treatment of anxiety disorders, epilepsy, and chronic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPP-115 and its potential for use as a research tool.
Synthesemethoden
The synthesis of CPP-115 involves several steps, starting with the reaction of 3-methoxybenzylamine with cyclopropylmethyl bromide to form the intermediate compound, N-(3-methoxybenzyl)-cyclopropylmethylamine. This intermediate is then reacted with propylamine to form the final product, 3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide. The synthesis process has been optimized to produce high yields of pure CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction and substance abuse disorders. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans. Other areas of research include the treatment of anxiety disorders, epilepsy, and chronic pain.
Eigenschaften
Molekularformel |
C17H26N2O2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-[cyclopropylmethyl(propyl)amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-10-19(13-14-7-8-14)11-9-17(20)18-15-5-4-6-16(12-15)21-2/h4-6,12,14H,3,7-11,13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
SJFXQAKUIFCGIT-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)OC)CC2CC2 |
Kanonische SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)OC)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)


![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)